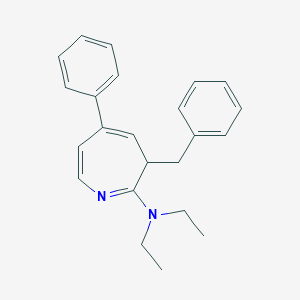
2,7,8-Tribromo-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,8-Tribromo-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H3Br3N2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-Tribromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the direct bromination of 1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,7,8-Tribromo-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of naphthyridine oxides using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups, while reduction can produce partially or fully de-brominated naphthyridines .
Applications De Recherche Scientifique
2,7,8-Tribromo-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Chemical Biology: It serves as a probe in studying biological processes and interactions due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2,7,8-Tribromo-1,5-naphthyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Difunctionalized-1,8-naphthyridines: These compounds have similar structural features but differ in the position and type of functional groups.
1,5-Naphthyridine Derivatives: These include various substituted naphthyridines with different functional groups at positions other than 2,7, and 8.
Uniqueness
2,7,8-Tribromo-1,5-naphthyridine is unique due to the presence of three bromine atoms, which significantly influence its reactivity and interactions. This makes it a valuable compound for specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C8H3Br3N2 |
|---|---|
Poids moléculaire |
366.83g/mol |
Nom IUPAC |
2,7,8-tribromo-1,5-naphthyridine |
InChI |
InChI=1S/C8H3Br3N2/c9-4-3-12-5-1-2-6(10)13-8(5)7(4)11/h1-3H |
Clé InChI |
RCCPERGQGLNZQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C(C(=CN=C21)Br)Br)Br |
SMILES canonique |
C1=CC(=NC2=C(C(=CN=C21)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Decylhexahydrofuro[2,3-b]furan-2-ol](/img/structure/B372431.png)













